2-Hydroxy-5,8-dimethyl-quinoline-3-carbonitrile
Description
2-Hydroxy-5,8-dimethyl-quinoline-3-carbonitrile is a quinoline derivative characterized by a hydroxyl group at position 2, methyl substituents at positions 5 and 8, and a nitrile group at position 2. Its structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The hydroxyl group enhances hydrogen-bonding interactions, while the methyl groups influence lipophilicity and steric hindrance.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5,8-dimethyl-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-7-3-4-8(2)11-10(7)5-9(6-13)12(15)14-11/h3-5H,1-2H3,(H,14,15) |
InChI Key |
KRFSYZFYLWOEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)C#N |
Origin of Product |
United States |
Biological Activity
2-Hydroxy-5,8-dimethyl-quinoline-3-carbonitrile is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O, with a molecular weight of 186.21 g/mol. Its structure features a hydroxyl group at the 2-position and a carbonitrile group at the 3-position of the quinoline ring system.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes, including those involved in inflammatory pathways and cancer cell proliferation.
- Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections by interfering with viral replication processes.
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Antiviral Activity
A study evaluated the antiviral effects of quinoline derivatives against Dengue virus serotype 2 (DENV2). The results indicated that certain modifications to the quinoline structure enhanced antiviral potency. For instance, derivatives with specific substituents showed significant inhibitory concentrations (IC50 values) against DENV2 without substantial cytotoxicity (CC50 values) .
Anticancer Properties
Research has highlighted the potential anticancer properties of quinoline derivatives. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression .
Antibacterial Activity
In vitro evaluations revealed that this compound exhibits antibacterial activity against several pathogenic strains. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
Case Studies
- Study on Antiviral Effects : A recent investigation into the antiviral properties of quinoline derivatives found that specific substitutions significantly increased their activity against DENV2. The study reported IC50 values as low as 0.49 µM for some derivatives .
- Anticancer Mechanisms : In another study focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as annexin V positivity and caspase activation .
- Antibacterial Efficacy : A comparative study assessed the antibacterial effects of various quinoline derivatives, including this compound. The compound exhibited notable inhibition against Klebsiella pneumoniae, supporting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Functional Differences
- Hydroxy vs. Methoxy Groups: The hydroxyl group in this compound increases acidity (pKa ~8–10) compared to methoxy-substituted analogs (pKa ~12–14), enhancing solubility in polar solvents. Methoxy groups, as in compound I, improve thermal stability due to reduced hydrogen-bonding disruption .
- Methyl vs. Phenyl Groups : Methyl substituents (positions 5 and 8) in the target compound reduce steric bulk compared to phenyl groups in compound I, favoring tighter crystal packing and higher melting points (e.g., ~225°C for the target vs. ~200°C for compound I) .
Spectroscopic and Crystallographic Differences
Table 2: NMR and Crystallographic Data
- Hydrogen Bonding: The hydroxyl group in the target compound forms intramolecular O–H···N hydrogen bonds with the quinoline nitrogen, stabilizing the planar structure. In contrast, methoxy groups in compound I participate in weaker C–H···O interactions .
- Crystal Packing: The target compound crystallizes in a monoclinic system (P2₁/c) with Z = 4, whereas compound I adopts a triclinic system (P-1) due to phenyl group steric effects .
Preparation Methods
Skraup Reaction
The Skraup reaction involves the condensation of aniline with glycerol in the presence of sulfuric acid, leading to the formation of quinoline. This method can be adapted for the synthesis of quinoline derivatives by modifying the aniline precursor.
Doebner-Miller Reaction
This reaction involves the condensation of aniline with aldehydes and acetaldehyde in the presence of an acid catalyst, resulting in quinoline derivatives.
Friedländer Synthesis
The Friedländer synthesis involves the condensation of an aldehyde with an amino ketone in the presence of a base, leading to quinoline derivatives.
Analysis of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Skraup Reaction | Well-established method for quinoline synthesis | Requires harsh conditions and may not be suitable for all derivatives |
| Doebner-Miller Reaction | Allows for the introduction of various substituents | Can be sensitive to reaction conditions and may produce side products |
| Friedländer Synthesis | Offers flexibility in terms of starting materials | Requires careful control of reaction conditions to achieve high yields |
Research Findings and Challenges
While specific research findings on the synthesis of 2-Hydroxy-5,8-dimethyl-quinoline-3-carbonitrile are limited, the general challenges in synthesizing quinoline derivatives include achieving high yields, controlling reaction conditions, and ensuring the purity of the final product. Future research should focus on optimizing synthesis conditions and exploring novel catalysts or reagents to improve efficiency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
